Monophenolase Inhibition vs. 4-Hexylresorcinol
In a direct head-to-head study, 4-dodecylresorcinol demonstrated superior tyrosinase inhibitory potency compared to its C6 analog, 4-hexylresorcinol. Both compounds were evaluated for inhibition of monophenolase and diphenolase activities of mushroom (Agaricus bisporus) tyrosinase [1].
| Evidence Dimension | Tyrosinase inhibition (monophenolase activity) |
|---|---|
| Target Compound Data | IC50 = 1.15 µM |
| Comparator Or Baseline | 4-Hexylresorcinol; IC50 = 1.24 µM |
| Quantified Difference | 4-Dodecylresorcinol IC50 is 0.09 µM lower (approximately 7.3% more potent) |
| Conditions | Mushroom (Agaricus bisporus) tyrosinase; monophenolase activity assay |
Why This Matters
Procurement of the dodecyl analog over the hexyl analog yields a measurably lower IC50 for monophenolase inhibition, which can translate to enhanced efficacy in skin-lightening formulations at equivalent molar concentrations.
- [1] Chen, Q. X., Ke, L. N., Song, K. K., Huang, H., & Liu, X. D. (2004). Inhibitory effects of hexylresorcinol and dodecylresorcinol on mushroom (Agaricus bisporus) tyrosinase. The Protein Journal, 23(2), 135-141. View Source
